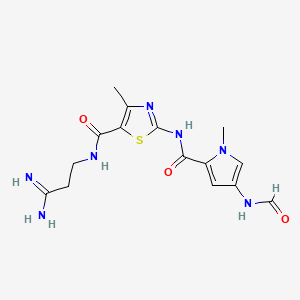
Lexitropsin 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lexitropsin 1 is a novel anticancer agent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Lexitropsin 1 and its analogs have demonstrated significant antitumor activity across various cancer cell lines. Research has shown that these compounds selectively target G-quadruplex DNA structures, which are often found in the promoters of oncogenes.
Case Study: NCI-60 Cell Line Screening
A study evaluated the in vitro antitumor efficacy of several Lexitropsin analogs against the NCI-60 human tumor cell line panel. The results indicated that certain derivatives exhibited potent activity with GI50 values in the single-digit micromolar range. For instance:
| Compound | GI50 (μM) | Inhibited Cell Lines |
|---|---|---|
| Compound 24 | 3.89 | 44 |
| Compound 28 | 7.94 | 23 |
| Compound 25 | >10 | 7 |
This data suggests that Lexitropsin derivatives can effectively inhibit a broad spectrum of tumor cell lines, highlighting their potential as anticancer agents .
Gene Targeting and Regulation
This compound has been explored for its ability to selectively bind to specific DNA sequences, which is crucial for gene regulation applications. The design of new analogs aims to enhance binding specificity and affinity towards targeted genes.
Research Findings
A study focused on understanding the binding orientation of Lexitropsins in the minor groove revealed that specific structural modifications could dictate their interaction with DNA. This knowledge is pivotal for designing novel compounds aimed at selectively targeting genes associated with various diseases .
Antiviral Applications
This compound also exhibits antiviral properties, making it a candidate for therapeutic development against viral infections. Its mechanism involves binding to viral DNA or RNA, thereby inhibiting replication.
Molecular Biology Tools
In addition to therapeutic applications, this compound serves as a valuable tool in molecular biology research. Its capacity to bind DNA allows researchers to utilize it for studying gene expression and regulation mechanisms.
Applications in Research
- Gene Control : Lexitropsins can be employed as antigene agents to modulate gene expression.
- Diagnostics : Their specificity can be harnessed for developing diagnostic tools targeting specific genetic markers associated with diseases .
Structural Modifications for Enhanced Efficacy
Recent studies have focused on modifying the structural components of Lexitropsin to improve its pharmacological properties. For example:
Eigenschaften
CAS-Nummer |
123725-00-8 |
|---|---|
Molekularformel |
C15H19N7O3S |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-(3-amino-3-iminopropyl)-2-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N7O3S/c1-8-12(14(25)18-4-3-11(16)17)26-15(20-8)21-13(24)10-5-9(19-7-23)6-22(10)2/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,25)(H,19,23)(H,20,21,24) |
InChI-Schlüssel |
SOFFAUDFMKTGJD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
123725-00-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lexitropsin 1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















